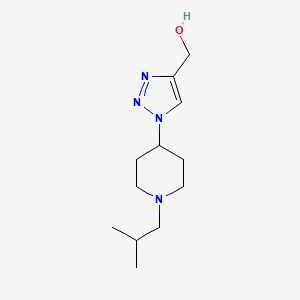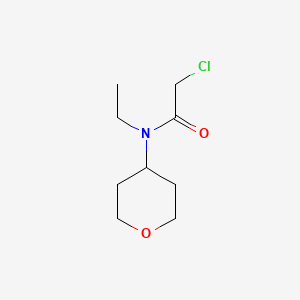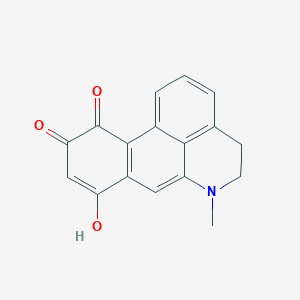
Apomorphine p-Quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apomorphine p-Quinone is a derivative of apomorphine, a compound known for its dopaminergic activity. Apomorphine itself is a non-selective dopamine agonist that activates both D2-like and, to a lesser extent, D1-like receptors . This compound is formed through the oxidation of apomorphine, resulting in a quinone structure that can interact with various biological molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of apomorphine p-Quinone typically involves the oxidation of apomorphine. This can be achieved using various oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature to ensure the stability of the quinone product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced purification techniques such as chromatography are employed to isolate the quinone product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Apomorphine p-Quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can revert the quinone back to its hydroquinone form.
Substitution: The quinone can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the quinone ring.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Apomorphine p-Quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study quinone chemistry and reactivity.
Biology: Investigated for its interactions with biological molecules, including proteins and nucleic acids.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of apomorphine p-Quinone involves its interaction with dopaminergic receptors in the brain. It primarily stimulates D2-type receptors within the caudate-putamen, leading to improved motor function in conditions like Parkinson’s disease . The quinone structure allows it to form covalent bonds with various biomolecules, potentially modifying their function and activity .
Vergleich Mit ähnlichen Verbindungen
Dopamine: A neurotransmitter with similar dopaminergic activity.
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Quinones: A class of compounds with similar redox properties and biological activities.
Uniqueness: Apomorphine p-Quinone is unique due to its dual activity as both a dopamine agonist and a reactive quinone. This combination allows it to modulate dopaminergic pathways while also interacting with other biological molecules, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C17H13NO3 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
6-hydroxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione |
InChI |
InChI=1S/C17H13NO3/c1-18-6-5-9-3-2-4-10-15(9)12(18)7-11-13(19)8-14(20)17(21)16(10)11/h2-4,7-8,19H,5-6H2,1H3 |
InChI-Schlüssel |
AXNFTZZNUAGMDP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
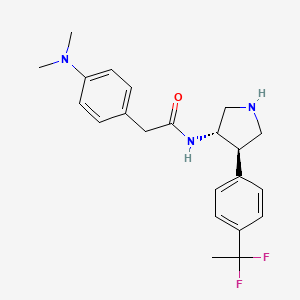
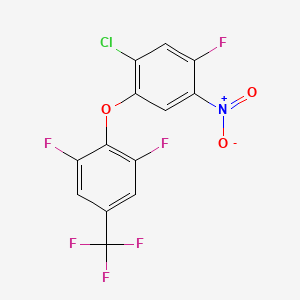
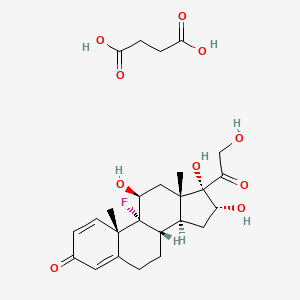
![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
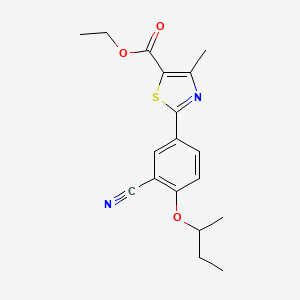
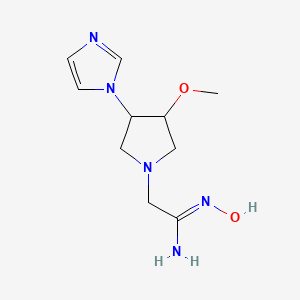
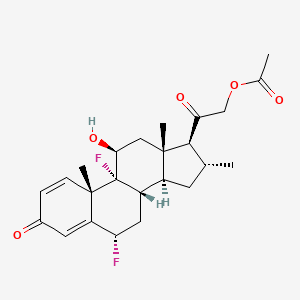

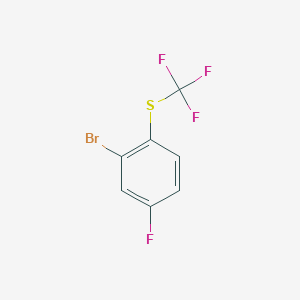
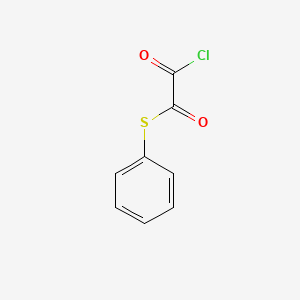
![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
